molecular formula C9H13ClN2O2 B1376066 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride CAS No. 1376378-65-2

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride

Cat. No.: B1376066
CAS No.: 1376378-65-2
M. Wt: 216.66 g/mol
InChI Key: ZYPQFUQEUKGUPD-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position of the aromatic ring, with a primary amine functional group attached to an ethyl chain. The hydrochloride salt enhances its stability and solubility in polar solvents. Its synthesis typically involves nitroaromatic alkylation followed by amine hydrochlorination .

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPQFUQEUKGUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride typically involves the nitration of 4-methylacetophenone followed by reductive amination. The nitration process introduces the nitro group into the aromatic ring, and the subsequent reduction converts the nitro group to an amine. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-(4-Methyl-3-aminophenyl)ethan-1-amine.

    Substitution: Various N-substituted derivatives.

    Oxidation: 1-(4-Methyl-3-nitrophenyl)acetic acid.

Scientific Research Applications

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is used in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and biological activity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Findings References
1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride C₉H₁₁ClN₂O₂ 216.67 (calculated) 3-nitro, 4-methyl Limited direct data; inferred high polarity due to nitro and hydrochloride groups.
2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-fluorobenzyl)ethan-1-amine hydrochloride (25N-NBF) C₁₇H₁₈ClFN₂O₃ 382.79 4-nitro, 2,5-dimethoxy, 2-fluorobenzyl Serotonin receptor affinity: EC₅₀ = 57 nM (5-HT₂A), 45 nM (5-HT₂C). Enhanced lipophilicity.
N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride C₁₀H₁₄ClN₃O₂ 243.69 2-nitro, 4-methyl, propane-1,3-diamine Longer alkyl chain increases solubility in aqueous media (43 mg/mL in water).
(1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine hydrochloride C₁₀H₁₆ClNO 201.69 4-methoxy, 3-methyl Chiral center (R-configuration) influences receptor selectivity; used in enantiomeric studies.
(S)-1-(4-Nitrophenyl)ethanamine Hydrochloride C₈H₁₀ClN₂O₂ 218.67 4-nitro Higher crystallinity (mp: 215–217°C) due to para-nitro symmetry; used in chiral resolution.
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride C₁₆H₂₀ClNO 277.79 4-benzyloxy, 3-methyl Bulky substituent reduces membrane permeability; low CNS activity.
(R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride C₉H₁₃Cl₂N 206.11 3-chloro, 4-methyl Halogen substitution enhances metabolic stability; potential for PET imaging ligands.

Structural and Functional Insights

  • Nitro Group Position : Moving the nitro group from the para (4-) to meta (3-) position (as in the target compound) reduces symmetry and may alter receptor binding kinetics compared to para-nitro analogs like (S)-1-(4-nitrophenyl)ethanamine hydrochloride .
  • Alkyl Chain Length : The propane-1,3-diamine chain in N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride increases water solubility but may reduce blood-brain barrier penetration compared to ethanamine derivatives .
  • Substituent Bulk : Bulky groups like benzyloxy (e.g., 1-{4-[(3-methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride) hinder passive diffusion, limiting bioavailability .

Pharmacological and Physicochemical Comparisons

  • Receptor Affinity: 25N-NBF () exhibits nanomolar affinity for serotonin receptors, whereas the target compound’s activity remains uncharacterized. The fluorobenzyl group in 25N-NBF enhances binding specificity .
  • Chiral Effects : Enantiomers like (R)-1-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride show distinct pharmacokinetic profiles compared to racemic mixtures, underscoring the importance of stereochemistry in drug design .
  • Solubility : Hydrochloride salts generally improve aqueous solubility, but propane-diamine derivatives (e.g., ) outperform ethanamine analogs in polar solvents .

Biological Activity

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is a compound that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound's chemical formula is C9H12ClN3O2C_9H_{12}ClN_3O_2, and it features a methyl group and a nitro group on the phenyl ring, which significantly influence its reactivity and biological interactions. These structural characteristics allow it to participate in various chemical reactions, including reduction, substitution, and oxidation.

Property Details
Molecular Formula C9H12ClN3O2
Molecular Weight 215.66 g/mol
Functional Groups Nitro group (–NO2), Amine group (–NH2)

The biological activity of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is primarily attributed to its interactions with enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of transaminases, which are crucial for amino acid metabolism. This inhibition can lead to alterations in cellular metabolism and signaling pathways, affecting gene expression and cell function.
  • Receptor Binding : It interacts with specific receptors, influencing various physiological responses. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to significant biochemical effects.

Biological Activities

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride exhibits several notable biological activities:

  • Antimicrobial Activity : Some studies have indicated its potential effectiveness against various microbial strains, although specific data on this aspect remains limited.
  • Anticancer Potential : Preliminary research suggests that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, making it a candidate for further investigation in inflammatory disease models.

Case Study 1: Enzyme Interaction

A study investigating the interaction of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride with transaminases revealed significant inhibition rates. The compound was found to alter the kinetic parameters of the enzyme, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for cell viability assays indicated a dose-dependent effect, highlighting its potential as an anticancer agent .

Future Directions

Given its diverse biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Therapeutic Applications : Clinical studies to assess efficacy and safety in treating metabolic diseases and cancers.

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